REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[C:4]([N+:10]([O-])=O)[C:5]([NH:8][CH3:9])=[N:6][CH:7]=1.O.O.[Sn](Cl)Cl>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]([NH2:10])[C:5]([NH:8][CH3:9])=[N:6][CH:7]=1 |f:1.2.3|
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Name
|
|
Quantity
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4.58 g
|
Type
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reactant
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Smiles
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BrC=1C=C(C(=NC1)NC)[N+](=O)[O-]
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Name
|
|
Quantity
|
13.38 g
|
Type
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reactant
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Smiles
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O.O.[Sn](Cl)Cl
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
70 °C
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Type
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CUSTOM
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Details
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5 M aqueous NaOH (50 ml) and stirred until all the solid
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was removed by evaporation
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Type
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DISSOLUTION
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Details
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was dissolved
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Type
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CUSTOM
|
Details
|
The organic layer was separated
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Type
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EXTRACTION
|
Details
|
the aqueous layer was extracted with CH2Cl2
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Type
|
WASH
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Details
|
The combined organic layers were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CUSTOM
|
Details
|
evaporated
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Name
|
|
Type
|
product
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Smiles
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BrC=1C=C(C(=NC1)NC)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |